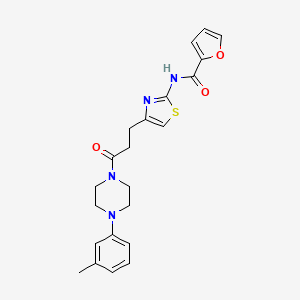

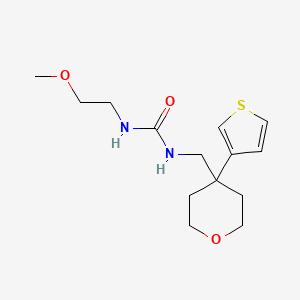

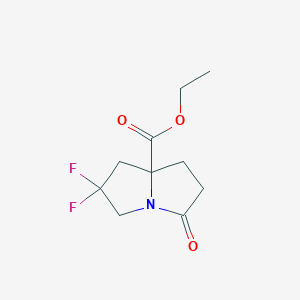

1-(2-methoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-methoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MTU-106 and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Hydrogel Formation and Anion Influence

Hydrogels are three-dimensional networks that can hold large amounts of water or biological fluids. The study by Lloyd and Steed (2011) explored how anion identity can significantly affect the morphology and rheology of hydrogels formed by urea derivatives. This research emphasizes the potential of urea derivatives in creating tunable hydrogels for various applications, including drug delivery and tissue engineering (Lloyd & Steed, 2011).

Synthesis and Complex Formation

Ohkanda et al. (1993) investigated the synthesis of N-hydroxyamide-containing heterocycles, revealing their ability to form iron(III) complexes. This synthesis process and the subsequent complex formation highlight the potential for urea derivatives in creating chelating agents for metal ions, which could be beneficial in catalysis or environmental remediation (Ohkanda, Tokumitsu, Mitsuhashi, & Katoh, 1993).

Acetylcholinesterase Inhibition

Vidaluc et al. (1995) synthesized a series of urea derivatives to assess their antiacetylcholinesterase activity. Their findings indicate the utility of these compounds in designing potential therapeutics for diseases characterized by acetylcholine deficiencies, such as Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Lithiation and Substitution Reactions

Smith et al. (2013) demonstrated the directed lithiation of urea derivatives, facilitating the synthesis of various substituted products. This research underscores the versatility of urea derivatives in synthetic organic chemistry, offering pathways to a wide range of chemical compounds (Smith, El‐Hiti, & Alshammari, 2013).

Chemokine Receptor Inhibition

Cao et al. (2003) isolated compounds from Wigandia urens, demonstrating weak activity against the CCR5 chemokine receptor. This study presents a foundation for further exploration of urea derivatives in developing new treatments for diseases like HIV, where CCR5 plays a crucial role (Cao, Rossant, Ng, Buss, & Butler, 2003).

Propiedades

IUPAC Name |

1-(2-methoxyethyl)-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-18-8-5-15-13(17)16-11-14(3-6-19-7-4-14)12-2-9-20-10-12/h2,9-10H,3-8,11H2,1H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYWIVZVBYNAKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC1(CCOCC1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-methanesulfonamidophenyl)acetamide](/img/structure/B2753519.png)

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid](/img/structure/B2753523.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2753525.png)

![N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2753526.png)